molecular formula C37H48N6O8 B570187 Antibiotic A-54556B CAS No. 1629166-56-8

Antibiotic A-54556B

Cat. No. B570187
M. Wt: 704.8
InChI Key: UMDXSUFDIAGURI-YTFXDNJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-54556B is an unusual depsipeptide isolated from Streptomyces hawaiiensis . It was discovered by researchers at Eli Lilly in 1985 . This antibiotic features a trienone side chain and is effective against both Gram-positive and Gram-negative bacteria, including MRSA .


Synthesis Analysis

The total synthesis of A-54556B has been reported . The assembly of the 16-membered depsipeptide core was accomplished via a pentafluorophenyl ester-based macrolactamization strategy . Late-stage amine deprotection was carried out under neutral conditions by employing a mild hydrogenolysis strategy .


Molecular Structure Analysis

The molecular formula of A-54556B is C37H48N6O8 . Its formal name is N-[(2E,4E,6E)-1-oxo-2,4,6-octatrien-1-yl]-L-phenylalanyl-L-seryl-L-prolyl-N-methyl-L-alanyl-L-alanyl-L-proline, (6→2)-lactone .


Chemical Reactions Analysis

A-54556B is soluble in organic solvents such as ethanol, methanol, DMSO, and dimethyl formamide . It is supplied as a powder and a stock solution may be made by dissolving the A-54556B in the solvent of choice .


Physical And Chemical Properties Analysis

A-54556B is a beige powder with a molecular weight of 704.8 . .

Scientific Research Applications

Environmental Impact and Fate

  • Antibiotics, including A-54556B, significantly impact the environment. Studies have shown that veterinary antibiotics like A-54556B can accumulate in the environment, particularly in soil and water systems, posing risks to environmental and other bacteria (Kemper, 2008).

Mechanisms of Bacterial Resistance

  • The development of bacterial resistance to antibiotics, including A-54556B, is a crucial area of research. The increasing bacterial resistance to antibiotics used in treating infections is a major challenge, emphasizing the need for understanding and combating this resistance (Anwar, Strap, & Costerton, 1992).

Antibiotic Resistance in Aquatic Environments

  • A-54556B's presence in aquatic environments, particularly in Europe, has been extensively studied. Research indicates that the diffusion of antibiotics like A-54556B in natural water systems contributes to the development and spread of antibiotic resistance, posing a significant healthcare challenge (Carvalho & Santos, 2016).

Bioremediation and Ecotoxicity

  • The pollution caused by antibiotics, including A-54556B, and their bioremediation is a significant area of study. Research focuses on the environmental sources of antibiotics, their degradation mechanisms, health effects, and bacterial resistance mechanisms (Kumar et al., 2019).

Alternatives to Antibiotics

  • The search for alternatives to antibiotics like A-54556B has gained momentum in scientific research, especially considering the issue of antibiotic resistance. Research is exploring new technologies and strategies for preventing and treating diseases without relying on traditional antibiotics (Seal et al., 2013).

Safety And Hazards

A-54556B is for research use only and is not intended for human or veterinary diagnostic or therapeutic use . It should be considered hazardous until further information becomes available . It is recommended to avoid ingestion, inhalation, and contact with eyes, skin, or clothing .

Future Directions

A-54556B and other ADEPs are considered important leads in the development of new generations of antibiotics against resistant bacteria . Their unique mechanism of action, which involves activating and disregulating Clp-family proteins, presents a promising avenue for future antibiotic research .

properties

IUPAC Name

(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N6O8/c1-5-6-7-8-12-19-31(44)39-27(22-26-15-10-9-11-16-26)33(46)40-28-23-51-37(50)30-18-14-21-43(30)34(47)24(2)38-32(45)25(3)41(4)36(49)29-17-13-20-42(29)35(28)48/h5-12,15-16,19,24-25,27-30H,13-14,17-18,20-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/b6-5+,8-7+,19-12+/t24-,25-,27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDXSUFDIAGURI-YTFXDNJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2COC(=O)C3CCCN3C(=O)C(NC(=O)C(N(C(=O)C4CCCN4C2=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C/C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2COC(=O)[C@@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H]4CCCN4C2=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antibiotic A-54556B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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